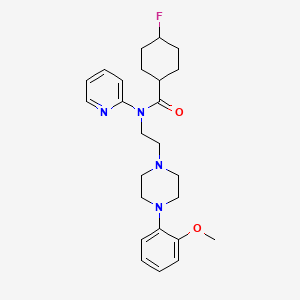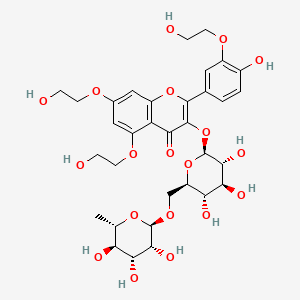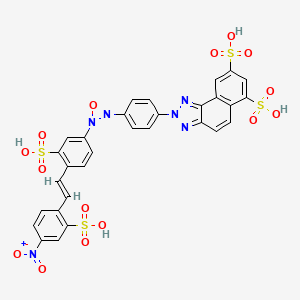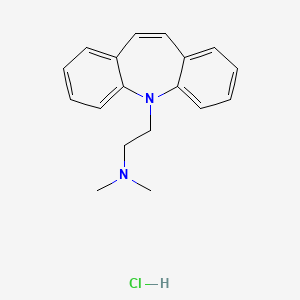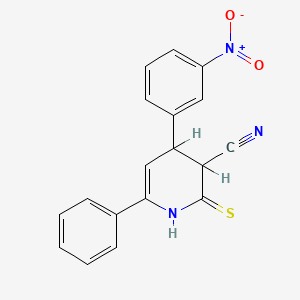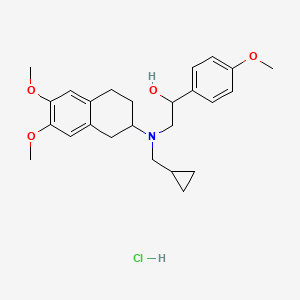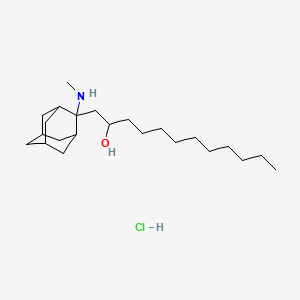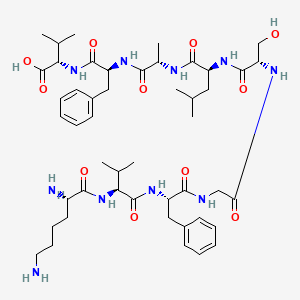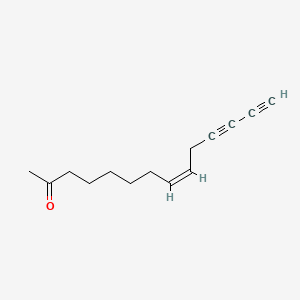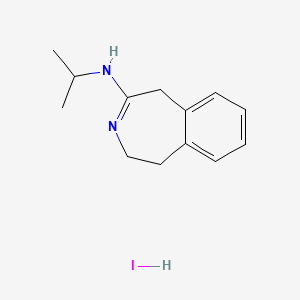
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological properties, including their use in the treatment of various neurological and psychiatric disorders
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves the following steps:
Formation of the Benzazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzazepine ring structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using reagents like isopropyl halides under basic conditions.
Formation of the Monohydriodide Salt: The final step involves the formation of the monohydriodide salt by reacting the amine with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of substituted benzazepines with various functional groups.
Applications De Recherche Scientifique
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole): Known for its photochromic properties and used in optical data storage applications.
4-Amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide: Used in proteomics research and as a biochemical reagent.
Uniqueness
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
121771-75-3 |
|---|---|
Formule moléculaire |
C13H19IN2 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
N-propan-2-yl-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide |
InChI |
InChI=1S/C13H18N2.HI/c1-10(2)15-13-9-12-6-4-3-5-11(12)7-8-14-13;/h3-6,10H,7-9H2,1-2H3,(H,14,15);1H |
Clé InChI |
MWFNGUHWTREETP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NCCC2=CC=CC=C2C1.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




